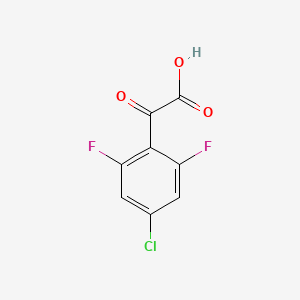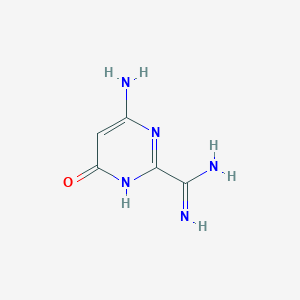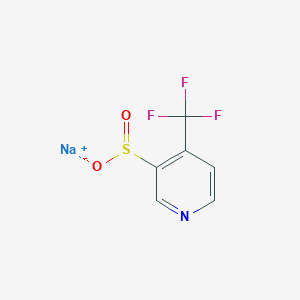
Sodium 4-(trifluoromethyl)pyridine-3-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-(trifluoromethyl)pyridine-3-sulfinate is a chemical compound with the molecular formula C6H3F3NNaO2S. It is known for its utility in various chemical reactions, particularly in the field of organic synthesis. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(trifluoromethyl)pyridine-3-sulfinate typically involves the reaction of 4-(trifluoromethyl)pyridine with sodium sulfinate under controlled conditions. One common method involves the use of sodium methoxide as a base, followed by treatment with palladium on carbon (Pd/C) and ammonium formate at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The scalability of the process is crucial for its application in various industries .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-(trifluoromethyl)pyridine-3-sulfinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl fluorides.
Reduction: It can be reduced to yield corresponding sulfides.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed:
Oxidation: Sulfonyl fluorides.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Sodium 4-(trifluoromethyl)pyridine-3-sulfinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Sodium 4-(trifluoromethyl)pyridine-3-sulfinate involves its ability to act as a nucleophile in various chemical reactions. The trifluoromethyl group enhances the electron-withdrawing capacity of the pyridine ring, making it more reactive towards electrophiles. This property is exploited in palladium-catalyzed cross-coupling reactions, where the compound forms stable intermediates that facilitate the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
- Sodium 4-(trifluoromethyl)pyridine-2-sulfinate
- Sodium pyridine-2-sulfinate
- Sodium p-toluenesulfinate
Comparison: Sodium 4-(trifluoromethyl)pyridine-3-sulfinate is unique due to the position of the trifluoromethyl group on the pyridine ring. This positioning significantly influences its reactivity and the types of reactions it can undergo. Compared to Sodium 4-(trifluoromethyl)pyridine-2-sulfinate, the 3-sulfinate variant exhibits different reactivity patterns, making it suitable for specific synthetic applications .
Propriétés
Formule moléculaire |
C6H3F3NNaO2S |
|---|---|
Poids moléculaire |
233.15 g/mol |
Nom IUPAC |
sodium;4-(trifluoromethyl)pyridine-3-sulfinate |
InChI |
InChI=1S/C6H4F3NO2S.Na/c7-6(8,9)4-1-2-10-3-5(4)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
Clé InChI |
ODBPCRAXCPHMNI-UHFFFAOYSA-M |
SMILES canonique |
C1=CN=CC(=C1C(F)(F)F)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


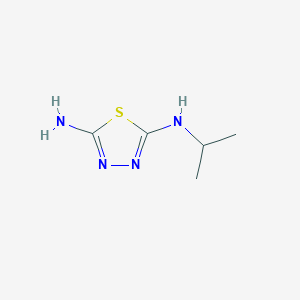


![Benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B13113620.png)
![6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13113622.png)
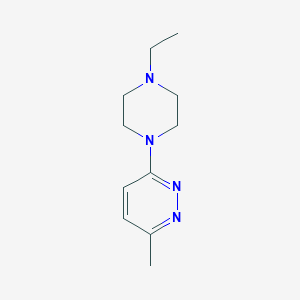

![3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13113639.png)

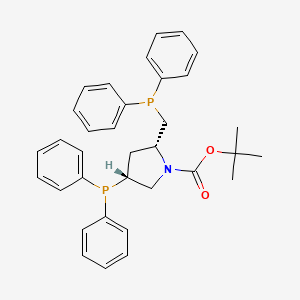
![2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)
